molecular formula C23H18N4O4S B2895357 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1030089-43-0

2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2895357
CAS No.: 1030089-43-0
M. Wt: 446.48
InChI Key: FBLLTEFBNZIVDA-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives and pyrido[1,2-a]pyrimidin-4-one. The key steps may involve:

    Nucleophilic substitution: reactions to introduce the 4-methylphenyl group.

    Cyclization: reactions to form the benzothiadiazine ring.

    Oxidation: steps to achieve the final 1,1-dioxide structure.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions but may include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use in developing new agrochemicals.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.

    Pyrido[1,2-a]pyrimidine derivatives: Compounds with variations in the pyrido[1,2-a]pyrimidine moiety.

Uniqueness

The uniqueness of 2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-16-9-11-18(12-10-16)27-23(29)26(19-6-2-3-7-20(19)32(27,30)31)15-17-14-22(28)25-13-5-4-8-21(25)24-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLLTEFBNZIVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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